molecular formula C8H12N2O2 B587652 3(2H)-Isoxazolone,5-(3-piperidinyl)-(9CI) CAS No. 153745-69-8

3(2H)-Isoxazolone,5-(3-piperidinyl)-(9CI)

Cat. No.: B587652
CAS No.: 153745-69-8
M. Wt: 168.196
InChI Key: JBNREPDCQNWPIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3(2H)-Isoxazolone,5-(3-piperidinyl)-(9CI) is a heterocyclic compound that features an isoxazolone ring fused with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Isoxazolone,5-(3-piperidinyl)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine derivatives with isoxazolone precursors in the presence of catalysts. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure optimal yield and purity .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for cost-effectiveness and scalability. This may involve continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-throughput screening and process optimization techniques ensures that the compound is produced efficiently and with minimal waste .

Chemical Reactions Analysis

Types of Reactions

3(2H)-Isoxazolone,5-(3-piperidinyl)-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

3(2H)-Isoxazolone,5-(3-piperidinyl)-(9CI) has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3(2H)-Isoxazolone,5-(3-piperidinyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Properties

CAS No.

153745-69-8

Molecular Formula

C8H12N2O2

Molecular Weight

168.196

IUPAC Name

5-piperidin-3-yl-1,2-oxazol-3-one

InChI

InChI=1S/C8H12N2O2/c11-8-4-7(12-10-8)6-2-1-3-9-5-6/h4,6,9H,1-3,5H2,(H,10,11)

InChI Key

JBNREPDCQNWPIU-UHFFFAOYSA-N

SMILES

C1CC(CNC1)C2=CC(=O)NO2

Synonyms

3(2H)-Isoxazolone,5-(3-piperidinyl)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.